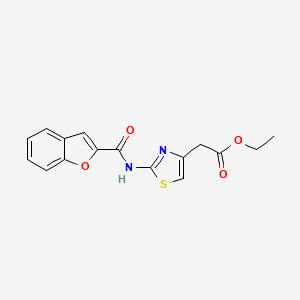

Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-(1-benzofuran-2-carbonylamino)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-2-21-14(19)8-11-9-23-16(17-11)18-15(20)13-7-10-5-3-4-6-12(10)22-13/h3-7,9H,2,8H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUQYPYUXNZXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330235 | |

| Record name | ethyl 2-[2-(1-benzofuran-2-carbonylamino)-1,3-thiazol-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836717 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

778622-74-5 | |

| Record name | ethyl 2-[2-(1-benzofuran-2-carbonylamino)-1,3-thiazol-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of benzofuran-2-carboxylic acid with thiazole derivatives under specific conditions. The reaction often requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under conditions such as reflux or in the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

Aromatic Heterocycle Modifications

- Ethyl 2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetate (CAS 301226-74-4): Replaces benzofuran with a simpler furan ring. Synthetic Yield: Not explicitly reported, but analogous procedures (e.g., ) suggest moderate-to-high yields (~80–93%) depending on substituents .

Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate :

Ureido and Thioureido Derivatives

- Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d): Features a ureido group linked to a trifluoromethylphenyl moiety. Key Difference: The ureido group enables hydrogen bonding, while the trifluoromethyl group increases hydrophobicity. Reported yield: 93.4% .

Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate (CAS 431892-85-2):

Functional Group Modifications

Amino and Acetamido Derivatives

- Ethyl 2-(2-aminothiazol-4-yl)acetate (CAS 53266-94-7): Substitutes benzofuran carboxamido with an amino group. Key Difference: Increased basicity and reduced steric bulk, improving solubility in polar solvents. Similarity score: 0.91 vs. target compound .

Ethyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate (CAS 31119-05-8):

Structural Analogs with Extended Cores

Comparative Data Table

*Estimated based on structural formula.

Discussion of Key Findings

- Synthetic Efficiency : Ureido derivatives (e.g., 10d) achieve higher yields (~93%) compared to benzofuran analogs, likely due to fewer steric challenges .

- Electronic Effects : Fluorinated and trifluoromethyl groups (e.g., ) enhance metabolic stability and binding affinity via hydrophobic interactions .

- Biological Implications : Thiazole derivatives with aromatic carboxamido groups (e.g., benzofuran, thiophene) show promise in targeting enzymes like kinases or DNA topoisomerases .

Biological Activity

Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : C₁₄H₁₃N₇O₃S

- Molecular Weight : 359.37 g/mol

- CAS Number : 1448033-26-8

The biological activity of this compound is primarily attributed to its structural features, which include a benzofuran moiety and a thiazole ring. These heterocyclic compounds are known for their ability to interact with various biological targets, including enzymes and receptors.

Antiviral Activity

Research indicates that derivatives of thiazole compounds exhibit significant antiviral properties. For instance, studies have shown that certain thiazolidinone derivatives can inhibit the activity of viral RNA polymerases, which are crucial for viral replication. The compound's structural similarity to these derivatives suggests potential antiviral efficacy against viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).

Table 1: Antiviral Efficacy of Thiazole Derivatives

| Compound | Target Virus | IC50 (μM) | Reference |

|---|---|---|---|

| Thiazolidinone 1 | HCV NS5B | 32.2 | |

| Thiazolidinone 2 | HIV-1 RT | 0.20 | |

| Ethyl derivative | TBD | TBD | This study |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Benzofuran derivative | S. aureus | <10 μg/mL | |

| Thiazole derivative | E. coli | <20 μg/mL | |

| Ethyl derivative | TBD | TBD | This study |

Case Studies

- Case Study on Antiviral Activity : A recent study investigated the antiviral properties of various thiazole derivatives, including those structurally related to this compound. The results demonstrated significant inhibition of viral replication in vitro, suggesting that modifications to the thiazole structure can enhance antiviral activity.

- Case Study on Antimicrobial Efficacy : Another study focused on the synthesis of benzofuran derivatives and their antimicrobial activities against several bacterial strains. The findings indicated that certain modifications improved the compounds' effectiveness against resistant strains, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate?

The compound is typically synthesized via condensation reactions. For example, refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol yields thiazole intermediates, followed by coupling with benzofuran-2-carboxamide groups. Ether extraction and sodium sulfate drying are critical for purification . Alternative routes involve reacting precursors like 2H-benzo[b][1,4]thiazin-3(4H)-one with ethyl bromoacetate under reflux in acetone with anhydrous potassium carbonate, monitored by TLC (hexane:ethyl acetate, 1:2) .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectral data (NMR, IR) and microanalysis. For instance, synthesized analogs show ≤0.4% deviation from theoretical microanalysis values, confirming purity. NMR is used to distinguish geometric isomers, though assignments may require additional techniques like X-ray crystallography or computational modeling .

Q. What are the primary research applications of this compound?

The compound serves as a precursor for bioactive molecules. Derivatives of similar thiazole-acetate esters exhibit antifungal activity (e.g., against Candida spp.) and are used in antibacterial agent synthesis, particularly cephalosporin analogs .

Advanced Research Questions

Q. How can low yields in the coupling step of thiazole and benzofuran moieties be addressed?

Optimize reaction conditions by adjusting solvents (e.g., DCM for better solubility), catalysts (DMF as an additive), or temperature. Evidence from multi-step syntheses of related cephalosporins suggests using oxalyl chloride for efficient activation of carboxyl groups before coupling . Purity of intermediates (e.g., via distillation or chromatography) also impacts yields .

Q. How to resolve contradictions in spectral data suggesting geometric isomerism?

When NMR spectra indicate unresolved isomers (e.g., syn/anti configurations), employ chiral HPLC for separation or computational methods (DFT) to predict chemical shifts. For example, geometric isomers of ethyl 2-hydroxyimino-2-(thiazol-4-yl)acetate were separated but required advanced techniques for structural assignment .

Q. What degradation pathways occur under aerobic conditions?

The compound may undergo spontaneous oxidation. Ethyl 2-phenyl-2-(thiazol-2-yl)acetate analogs form hydroxylated derivatives via aerobic oxidation, highlighting the need for inert storage conditions. Stability studies under varying O₂ levels and light exposure are recommended .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Modify the thiazole ring (e.g., substituents at position 2) or benzofuran moiety to assess impact on bioactivity. For example, replacing the benzofuran group with substituted phenyl rings (as in cephalosporin derivatives) alters antibacterial potency. Computational docking studies can guide rational design .

Methodological Notes

- Spectral Analysis : Always cross-validate NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Regulatory Compliance : Refer to updated chemical registries (e.g., China’s Existing Chemical Substance List) for handling and disposal guidelines .

- Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH) to predict shelf-life and degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.